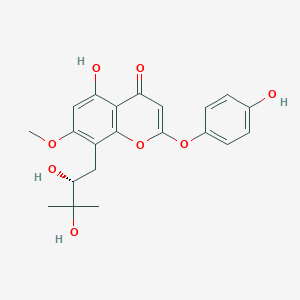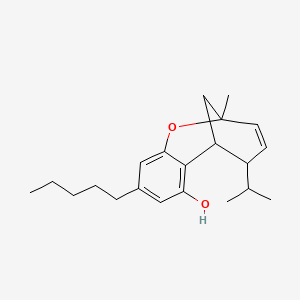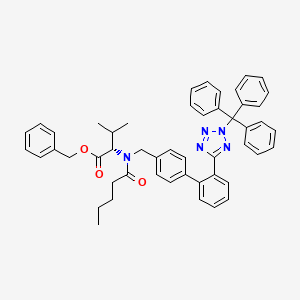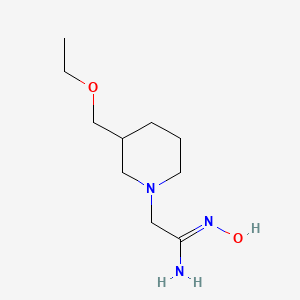
Methyl Isochenodeoxycholic Acid Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl Isochenodeoxycholic Acid Ester is a chemical compound belonging to the ester family. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound is a derivative of chenodeoxycholic acid, a primary bile acid synthesized in the liver.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Isochenodeoxycholic Acid Ester typically involves the esterification of isochenodeoxycholic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Isochenodeoxycholic Acid+MethanolAcid CatalystMethyl Isochenodeoxycholic Acid Ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl Isochenodeoxycholic Acid Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isochenodeoxycholic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohol and an acid or base catalyst.
Major Products
Hydrolysis: Isochenodeoxycholic acid and methanol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters and alcohols.
Applications De Recherche Scientifique
Methyl Isochenodeoxycholic Acid Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects, particularly in the context of bile acid metabolism and related disorders.
Industry: Utilized in the production of fragrances, flavorings, and other chemical products.
Mécanisme D'action
The mechanism of action of Methyl Isochenodeoxycholic Acid Ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed to release isochenodeoxycholic acid, which may exert biological effects by interacting with bile acid receptors and influencing cholesterol metabolism. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Methyl Isochenodeoxycholic Acid Ester can be compared with other similar compounds, such as:
Methyl Chenodeoxycholic Acid Ester: Another ester derivative of chenodeoxycholic acid with similar properties and applications.
Ethyl Isochenodeoxycholic Acid Ester: An ester formed with ethanol instead of methanol, which may have different physical and chemical properties.
Methyl Ursodeoxycholic Acid Ester: An ester derivative of ursodeoxycholic acid, another primary bile acid with distinct biological effects.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry Its synthesis, chemical reactions, and potential therapeutic effects make it an important subject of scientific research
Propriétés
Formule moléculaire |
C25H42O4 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1 |
Clé InChI |
GRQROVWZGGDYSW-AMRVJQGXSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)




![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)






